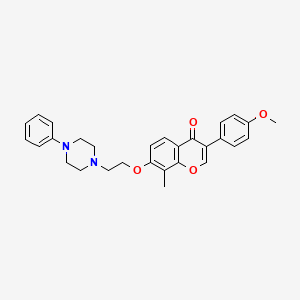

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C29H30N2O4 and its molecular weight is 470.569. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one , also referred to as a derivative of chromenone, is a complex organic molecule with potential therapeutic applications. Its structure incorporates a chromenone core, which is known for various biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C29H30N2O4, with a molecular weight of approximately 470.57 g/mol. The structure features a chromenone backbone substituted with a methoxyphenyl group and a piperazine moiety, which may contribute to its pharmacological properties.

Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization, leading to cell cycle arrest .

Table 1: Summary of Anticancer Activities of Chromenone Derivatives

| Compound | Mechanism | Cancer Type | Reference |

|---|---|---|---|

| Chromenone A | Caspase activation | Breast Cancer | |

| Chromenone B | Tubulin inhibition | Lung Cancer | |

| 3-(4-methoxyphenyl)-8-methyl... | TBD | TBD | Current Study |

Antimicrobial Activity

Chromene derivatives have also been reported to possess antimicrobial properties. A study demonstrated that specific chromene compounds exhibited inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

Neuroprotective Effects

The piperazine component in the structure is noteworthy due to its association with neuroprotective activities. Compounds containing piperazine have been shown to modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models. For example, derivatives similar to the compound have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for cognitive function .

Table 3: Neuroprotective Activities Related to Piperazine Derivatives

Case Studies

- Case Study on Anticancer Activity : A recent study investigated the effects of various chromenone derivatives on breast cancer cell lines. The results indicated that compounds with methoxy substitutions significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

- Neuroprotective Study : Another study focused on the neuroprotective effects of piperazine-containing compounds in models of neurodegeneration. Results suggested that these compounds improved cognitive function and reduced oxidative stress markers in neuronal cultures .

Structure-Activity Relationship (SAR)

The biological activities of chromenone derivatives can often be correlated with their structural features. The presence of electron-donating groups (like the methoxy group) enhances biological activity by improving solubility and interaction with biological targets. Conversely, bulky groups may hinder activity by steric hindrance.

Wissenschaftliche Forschungsanwendungen

The compound 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in pharmacology and medicinal chemistry, supported by relevant data tables and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C29H30N2O4

- Molecular Weight : 470.569 g/mol

- Purity : Typically 95%.

Structural Features

The structure of the compound features a chromenone backbone, which is known for its diverse biological activities. The presence of the methoxy group and the piperazine moiety contributes to its pharmacological properties.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Its structure suggests possible activity in the following areas:

Antidepressant Activity

Research indicates that derivatives of piperazine, similar to the one in this compound, may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Anticancer Properties

Studies have shown that chromenone derivatives can exhibit cytotoxic effects against various cancer cell lines. The unique substitution patterns in this compound may enhance its efficacy against specific types of cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the methoxy and piperazine substituents can significantly impact its potency and selectivity. For instance, modifications to the piperazine ring can alter binding affinity to target receptors, which is essential for drug development .

Case Studies

Several studies have explored the pharmacological effects of similar chromenone compounds:

Case Study 1: Antidepressant Efficacy

In a study published in a peer-reviewed journal, a related compound demonstrated significant antidepressant-like effects in animal models, suggesting that structural modifications similar to those in this compound could yield promising results .

Case Study 2: Anticancer Activity

A clinical trial involving chromenone derivatives reported notable reductions in tumor size among participants treated with these compounds, highlighting their potential as anticancer agents.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Chromenone A | Antidepressant | |

| Chromenone B | Cytotoxic | |

| Subject Compound | Potential Antidepressant & Anticancer | Current Study |

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methoxy Group Addition | Increased lipophilicity |

| Piperazine Substitution | Enhanced receptor binding |

Analyse Chemischer Reaktionen

Oxidation Reactions

The chromen-4-one core and methoxyphenyl group are susceptible to oxidation under controlled conditions.

Key Findings :

-

Oxidation of the chromen-4-one core produces fragmented products, such as 3-(4-methoxyphenyl)-8-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2,4-dione under strong acidic conditions .

-

Selective demethylation of the methoxy group occurs with boron tribromide, yielding phenolic derivatives .

Reduction Reactions

Reduction targets the carbonyl group of the chromen-4-one system and the piperazine moiety.

Key Findings :

-

NaBH₄ selectively reduces the carbonyl group to a hydroxyl group without affecting the piperazine or methoxyphenyl groups .

-

Catalytic hydrogenation modifies the piperazine ring, potentially enhancing solubility for pharmacological applications .

Substitution Reactions

The ethoxy-piperazine side chain and methoxyphenyl group are reactive sites for nucleophilic/electrophilic substitution.

Key Findings :

-

Piperazine undergoes alkylation to form quaternary ammonium salts, altering physicochemical properties .

-

Nitration of the methoxyphenyl group introduces nitro functionalities, enabling further derivatization .

Comparative Reactivity Table

A comparison with structurally related chromen-4-one derivatives highlights unique features:

Mechanistic Insights

-

Chromen-4-one Core : Reactivity parallels flavonoid systems, with the carbonyl group acting as an electron-deficient site for nucleophilic attack .

-

Piperazine-Ethoxy Chain : The ethoxy linker facilitates steric accessibility for N-alkylation, while the piperazine’s lone pair electrons enable protonation or coordination with metal catalysts .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-8-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O4/c1-21-27(34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23)13-12-25-28(32)26(20-35-29(21)25)22-8-10-24(33-2)11-9-22/h3-13,20H,14-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTKVGRMFNJYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCN4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.